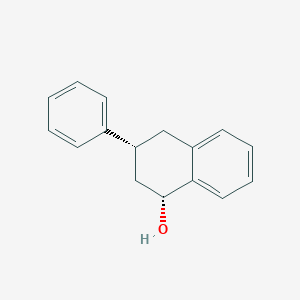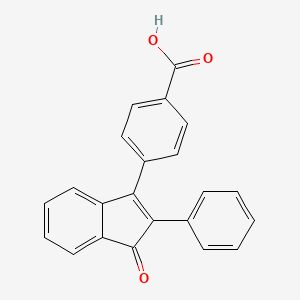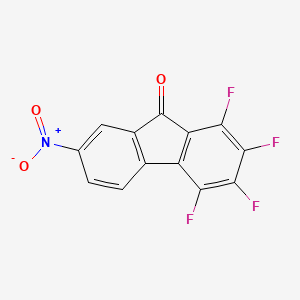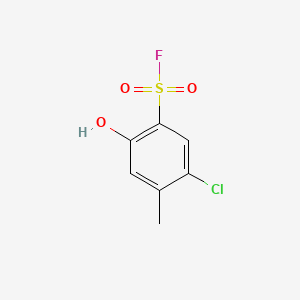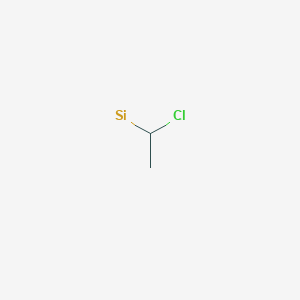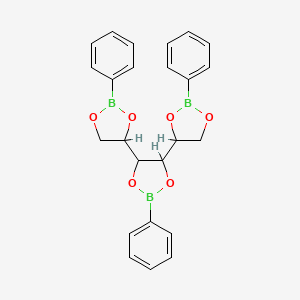
Tetradecane, 1-(chloromethoxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetradecane, 1-(chloromethoxy)- is an organic compound with the molecular formula C14H29ClO. It is a derivative of tetradecane, where one hydrogen atom is replaced by a chloromethoxy group. This compound is primarily used in organic synthesis and various industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tetradecane, 1-(chloromethoxy)- typically involves the chlorination of tetradecane followed by the introduction of a methoxy group. The reaction conditions often require the presence of a catalyst and controlled temperature to ensure the selective substitution of the hydrogen atom with a chloromethoxy group.
Industrial Production Methods
In industrial settings, the production of Tetradecane, 1-(chloromethoxy)- is carried out in large reactors where tetradecane is treated with chlorinating agents such as thionyl chloride or phosphorus trichloride, followed by methoxylation using methanol in the presence of a base like sodium methoxide. The process is optimized for high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Tetradecane, 1-(chloromethoxy)- undergoes various chemical reactions, including:
Substitution Reactions: The chloromethoxy group can be replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or acids.
Reduction Reactions: The chloromethoxy group can be reduced to a hydroxyl group.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of ethers or other substituted derivatives.
Oxidation: Formation of alcohols or carboxylic acids.
Reduction: Formation of alcohols.
Aplicaciones Científicas De Investigación
Tetradecane, 1-(chloromethoxy)- is used in various scientific research applications, including:
Chemistry: As an intermediate in organic synthesis and in the study of reaction mechanisms.
Biology: In the synthesis of biologically active molecules and as a probe in biochemical assays.
Medicine: Potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Used in the production of surfactants, lubricants, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of Tetradecane, 1-(chloromethoxy)- involves its interaction with nucleophiles and electrophiles in chemical reactions. The chloromethoxy group acts as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. In oxidation and reduction reactions, the compound undergoes changes in its oxidation state, leading to the formation of different functional groups.
Comparación Con Compuestos Similares
Similar Compounds
Tetradecane: A hydrocarbon with the formula C14H30, used as a reference compound.
1-Chlorotetradecane: A chlorinated derivative of tetradecane, similar in structure but lacks the methoxy group.
Methoxytetradecane: A derivative with a methoxy group but without the chlorine atom.
Uniqueness
Tetradecane, 1-(chloromethoxy)- is unique due to the presence of both chloromethoxy and tetradecane moieties, which impart distinct chemical reactivity and properties. This dual functionality makes it a versatile compound in synthetic chemistry and industrial applications.
Propiedades
Número CAS |
13497-62-6 |
|---|---|
Fórmula molecular |
C15H31ClO |
Peso molecular |
262.86 g/mol |
Nombre IUPAC |
1-(chloromethoxy)tetradecane |
InChI |
InChI=1S/C15H31ClO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-15-16/h2-15H2,1H3 |
Clave InChI |
PTOOAZHYZWUQSE-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCOCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


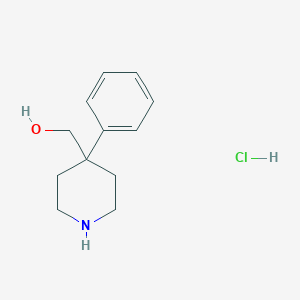
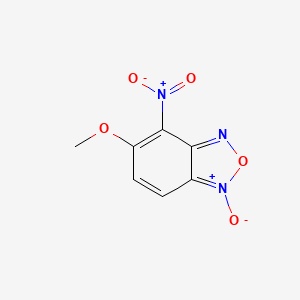
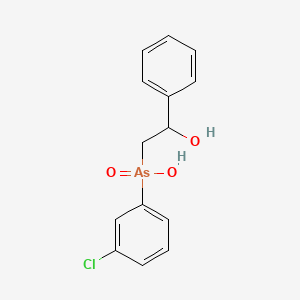

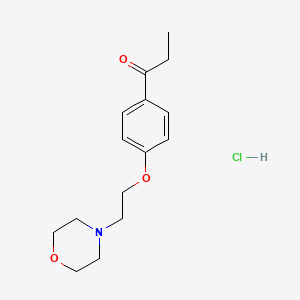

![Pentacyclo[23.3.1.1~4,8~.1~11,15~.1~18,22~]dotriaconta-1(29),4(32),5,7,11(31),12,14,18(30),19,21,25,27-dodecaene](/img/structure/B14718840.png)
